6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound known for its unique structural features and diverse applications in various fields. This compound contains a trifluoromethyl group attached to a benzoisothiazolone ring system, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the introduction of a trifluoromethyl group into the benzoisothiazolone framework. One common method includes the reaction of benzoisothiazolone with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)benzo[d]isothiazol-3-amine: Shares a similar core structure but differs in functional groups.
6-(Trifluoromethyl)benzo[d]isothiazol-3-ol: Another related compound with different substituents.
Uniqueness
6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide stands out due to its unique combination of a trifluoromethyl group and a benzoisothiazolone ring system. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in fields requiring high stability and reactivity.
Properties
IUPAC Name |
1,1-dioxo-6-(trifluoromethyl)-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)4-1-2-5-6(3-4)16(14,15)12-7(5)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMGDRQXXWGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)S(=O)(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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